molecular formula C7H7Cl2O2P B14749984 m-Tolyl phosphorodichloridate CAS No. 940-18-1

m-Tolyl phosphorodichloridate

Cat. No.: B14749984
CAS No.: 940-18-1
M. Wt: 225.01 g/mol
InChI Key: XSUSEDGKQCJMBW-UHFFFAOYSA-N
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Description

m-Tolyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an m-tolyl group (3-methylphenyl group). This compound is used as an intermediate in organic synthesis, particularly in the preparation of various phosphorus-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolyl phosphorodichloridate can be synthesized by reacting m-cresol (3-methylphenol) with phosphoryl chloride (POCl₃). The reaction typically requires heating above 200°C for 5 to 6 hours . The presence of an active aluminum catalyst, such as aluminum chloride or metallic aluminum, can significantly enhance the reaction efficiency and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: m-Tolyl phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as alcohols, amines, or thiols to form corresponding esters, amides, or thiophosphates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form m-tolyl phosphoric acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Catalysts: Aluminum chloride, metallic aluminum.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Thiophosphates: Formed by the reaction with thiols.

Scientific Research Applications

m-Tolyl phosphorodichloridate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of m-Tolyl phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various phosphorus-containing derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the m-tolyl group, which can modulate the reaction pathways and product distribution.

Comparison with Similar Compounds

    Phenyl phosphorodichloridate: Similar structure but with a phenyl group instead of an m-tolyl group.

    p-Tolyl phosphorodichloridate: Similar structure but with a p-tolyl group (4-methylphenyl group) instead of an m-tolyl group.

    o-Tolyl phosphorodichloridate: Similar structure but with an o-tolyl group (2-methylphenyl group) instead of an m-tolyl group.

Uniqueness: m-Tolyl phosphorodichloridate is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. The m-tolyl group provides distinct electronic and steric properties compared to its ortho and para counterparts, making it suitable for specific synthetic applications.

Properties

IUPAC Name

1-dichlorophosphoryloxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O2P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUSEDGKQCJMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290095
Record name m-Tolyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-18-1
Record name m-Tolyl phosphorodichloridate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Tolyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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